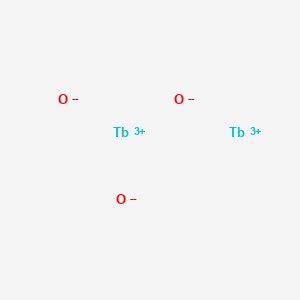
酸化テルビウム (Tb2O3)
説明
Synthesis Analysis
The synthesis of terbium oxide involves several methods, each with its unique advantages and conditions. Traditional methods include solid-state reactions, sol-gel processes, and hydrothermal synthesis. Recent advancements have focused on green synthesis methods, which aim to minimize environmental impact by using biocompatible and sustainable processes. For instance, the green synthesis and characterization of nanoparticles using plant extracts have been explored for materials like zinc oxide and copper oxide nanoparticles, indicating a potential route for terbium oxide synthesis as well (Chavan, 2022).
科学的研究の応用
蛍光体の製造
酸化テルビウムは、テレビ画面や蛍光灯で緑色の発色に不可欠な蛍光体の製造に主に使用されます。 .
レーザー
酸化テルビウムはレーザーに使用されます。 そのユニークな特性は、レーザー技術開発において重要な要素となっています。 .
磁気光学デバイス
酸化テルビウムは磁気光学デバイスで使用されます。 酸化テルビウムは優れた磁気光学特性を示し、可視光および近赤外域で使用されるファラデーアイソレータの開発に有望な候補となっています。 .
固体デバイスのドーパント
酸化テルビウムは、固体デバイスのドーパントとして使用されます。 酸化テルビウムの特性は、これらのデバイスの性能を向上させる可能性があります。 .
透明セラミックス
酸化テルビウムは、透明セラミックスの製造に使用されます。 これらのセラミックスは、高いフェルデ定数と優れた直線透過率を備えており、さまざまな光学用途に適しています。 .
ガスセンサー
酸化テルビウムは、酸化亜鉛(ZnO)と複合ナノファイバーを形成して、一酸化窒素(NO)ガスを検出するために使用されます。 このアプリケーションは、優れたガス検知特性の開発に潜在力があります。 .
作用機序
Target of Action
Terbium oxide primarily targets protons , conducting them in a manner that is enhanced when doped with calcium . This property makes it a p-type semiconductor .
Mode of Action
Terbium oxide interacts with its targets (protons) by conducting them. This interaction is enhanced when the compound is doped with calcium, which increases its conductivity . The compound can be prepared by the reduction of Tb4O7 in hydrogen at 1300 °C for 24 hours .
Biochemical Pathways
It is known that the compound can work like v2o5 as a redox catalyst in reactions involving oxygen . This suggests that it may play a role in redox reactions and related biochemical pathways.
Pharmacokinetics
It is known that the compound is a basic oxide and easily dissolved to dilute acids . This could potentially influence its bioavailability.
Result of Action
The result of terbium oxide’s action is the formation of almost colorless terbium salt when it is dissolved in dilute acids . This reaction is represented by the equation: Tb2O3 + 6H+ → 2Tb3+ + 3H2O .
Action Environment
The action of terbium oxide can be influenced by environmental factors such as temperature. For example, the compound loses O2 when heated at high temperatures . At more moderate temperatures (around 350 °C), it reversibly loses oxygen . These properties allow it to function as a redox catalyst in reactions involving oxygen .
Safety and Hazards
特性
IUPAC Name |
oxygen(2-);terbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZPWWVSXWCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014252 | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.849 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12036-41-8, 12037-01-3 | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium oxide (Tb4O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Terbium oxide interesting for magneto-optical applications?
A: Terbium oxide nanoparticles, along with terbium fluoride and terbium oxyfluoride, exhibit intriguing magneto-optical properties. [] This means they interact with both magnetic and light fields, making them potentially valuable for applications like optical sensors and magnetic storage devices.
Q2: How does the synthesis method affect the luminescent properties of Terbium oxide?
A: Research shows that Terbium oxide particles synthesized via precipitation using ammonium carbonate display a strong cyan luminescence. [] The intensity of this luminescence, particularly the peak at 493 nm (attributed to the 5D4-7F6 transition), is influenced by the precursor molarity used during synthesis. Higher molarity leads to a shift towards the blue region in the CIE diagram, indicating a change in the perceived color. []
Q3: Are there any challenges in utilizing the luminescence of Terbium oxide for applications like high-resolution imaging?
A: The long decay time of Tb(3+) luminescence in materials like silicate glass can lead to "afterglow," a secondary, long-lived component in the luminescence decay curve. [] This afterglow can blur images of transient events. Understanding the factors influencing this afterglow is crucial for optimizing Terbium oxide's use in applications requiring high temporal resolution. []
Q4: What other applications does Terbium oxide have in electronics?
A: Research indicates that Terbium oxide exhibits a high dielectric constant, making it a potential candidate for use as a dielectric material in electronic devices. [] This property has been specifically studied in the context of strained-Si:C substrates, highlighting its potential for advanced electronic applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
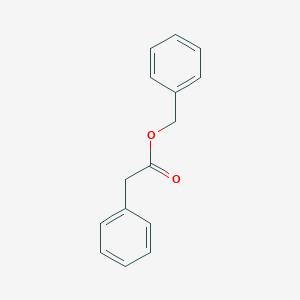

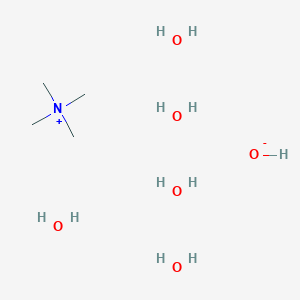


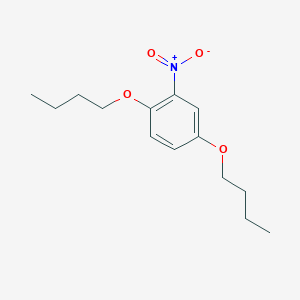
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)

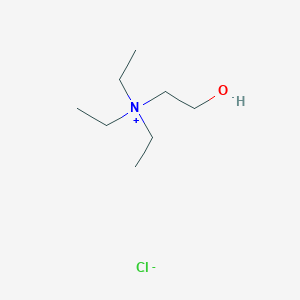

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)